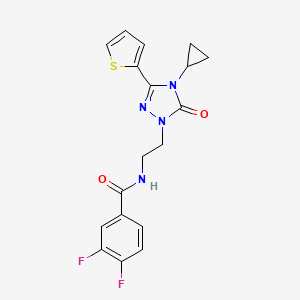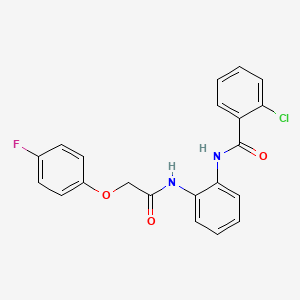
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound characterized by its complex molecular structure
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Preparation of 4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazol-5(4H)-one.
Alkylation with an ethylating agent to introduce the 2-(ethyl) group.
Coupling of the resultant intermediate with 3,4-difluorobenzoyl chloride under basic conditions.
Industrial production methods typically employ large-scale reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Types of Reactions
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reductive amination can lead to the hydrogenation of the thiophene ring.
Substitution: : Nucleophilic substitutions, especially on the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: : Utilizing hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Strong nucleophiles like sodium methoxide.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Hydrogenated derivatives.
Substitution: : Substituted benzamides.
Applications De Recherche Scientifique
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide has diverse scientific research applications:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Functions as an enzyme inhibitor in various biochemical assays.
Industry: : Utilized in the manufacturing of certain pharmaceuticals and agrochemicals.
Mécanisme D'action
This compound exerts its effects primarily through inhibition of specific enzymes. By binding to the active site, it blocks the enzyme’s activity, thus altering the metabolic pathways in the target organism. The molecular targets often involve enzymes with a thiophene-binding domain, leading to disruption in biological processes.
Comparaison Avec Des Composés Similaires
Compared to other triazole-based compounds, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide exhibits higher specificity and potency due to the unique difluorobenzamide group. Similar compounds include:
Fluconazole: : Used as an antifungal agent.
Voriconazole: : Another antifungal with a broader spectrum of activity.
Itraconazole: : Known for its potent activity against a range of fungal infections.
The uniqueness of the 3,4-difluorobenzamide moiety in this compound lies in its improved binding efficiency and specificity, making it a valuable candidate for research and therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-13-6-3-11(10-14(13)20)17(25)21-7-8-23-18(26)24(12-4-5-12)16(22-23)15-2-1-9-27-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNBYJZGSXBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2481083.png)
![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)
![8-methoxy-3-[1-(3-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B2481086.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2481087.png)




![N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2481095.png)

carbamoyl]methyl})amino}acetate](/img/structure/B2481097.png)
